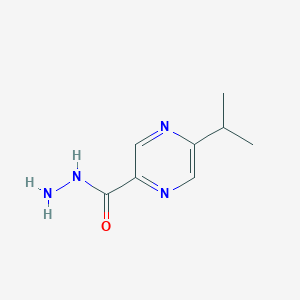
5-Isopropylpyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Propan-2-yl)pyrazine-2-carbohydrazide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrazine-2-carbohydrazide typically involves the reaction of pyrazine-2-carbohydrazide with isopropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for 5-(Propan-2-yl)pyrazine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Propan-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other pyrazine derivatives.
Biology: The compound has shown antimicrobial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The exact mechanism of action of 5-(Propan-2-yl)pyrazine-2-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve inhibition of bacterial cell wall synthesis or disruption of essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carbohydrazide: A closely related compound with similar biological activities.
Pyrazinamide: An anti-tuberculosis drug that shares structural similarities with 5-(Propan-2-yl)pyrazine-2-carbohydrazide.
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
5-(Propan-2-yl)pyrazine-2-carbohydrazide is unique due to its specific isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Eigenschaften
CAS-Nummer |
111035-38-2 |
|---|---|
Molekularformel |
C8H12N4O |
Molekulargewicht |
180.21 g/mol |
IUPAC-Name |
5-propan-2-ylpyrazine-2-carbohydrazide |
InChI |
InChI=1S/C8H12N4O/c1-5(2)6-3-11-7(4-10-6)8(13)12-9/h3-5H,9H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
PZZKVFDOSFMELN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Kanonische SMILES |
CC(C)C1=CN=C(C=N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















